molecular formula C9H9ClN4 B14039444 3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine

3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine

Cat. No.: B14039444
M. Wt: 208.65 g/mol
InChI Key: GZIAIXNDASKIQO-UHFFFAOYSA-N
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Description

3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced pyrazole derivative.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Bromopyridin-2-YL)methyl)-1H-pyrazol-5-amine
  • 3-((5-Methylpyridin-2-YL)methyl)-1H-pyrazol-5-amine
  • 3-((5-Fluoropyridin-2-YL)methyl)-1H-pyrazol-5-amine

Uniqueness

3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-[(5-chloropyridin-2-yl)methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c10-6-1-2-7(12-5-6)3-8-4-9(11)14-13-8/h1-2,4-5H,3H2,(H3,11,13,14)

InChI Key

GZIAIXNDASKIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CC2=CC(=NN2)N

Origin of Product

United States

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